molecular formula C10H11BrO2 B3007549 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one CAS No. 52191-14-7

1-[2-(2-Bromoethoxy)phenyl]ethan-1-one

Cat. No.: B3007549
CAS No.: 52191-14-7
M. Wt: 243.1
InChI Key: BDCJLOGWIWITNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Bromoethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(2-Bromoethoxy)phenyl]ethan-1-one can be synthesized through the bromination of 2-(2-ethoxyphenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromo group into the ethoxyphenyl ethanone . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromoethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted phenyl ethanones with different functional groups replacing the bromo group.

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major products are alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biological molecules. The ethanone group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Bromoethoxy)phenyl]ethan-1-one is unique due to the presence of both the bromo and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

1-[2-(2-bromoethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJLOGWIWITNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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